2-(Chloromethyl)-3,5-dimethylpyrazine
Description
Historical Development of Pyrazine (B50134) Synthesis Methodologies
The synthesis of pyrazines has a rich history, with some of the earliest methods still in use today. The Staedel-Rugheimer pyrazine synthesis, first reported in 1876, involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine. A closely related method, the Gutknecht pyrazine synthesis of 1879, also relies on the self-condensation of an α-ketoamine intermediate.
Over the decades, numerous other synthetic strategies have been developed to access the pyrazine core. These include the condensation of 1,2-diamines with α-dicarbonyl compounds, a versatile and widely employed method for constructing the pyrazine ring. wikipedia.org More recent advancements have focused on developing more efficient and environmentally benign methodologies, including metal-catalyzed cross-coupling reactions and biocatalytic approaches. For instance, the dehydrogenation of piperazines and the use of microbial fermentation to produce alkylpyrazines have emerged as important industrial processes. wikipedia.orggoogle.com The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a well-known natural pathway for the formation of a plethora of flavor-active pyrazines during the cooking of food. google.com
Role of Halogenated Alkylpyrazines as Synthetic Intermediates
Halogenated alkylpyrazines, and in particular chloromethylated pyrazines, are highly valuable synthetic intermediates. The introduction of a halogen atom onto an alkyl side chain of the pyrazine ring provides a reactive handle for a wide range of chemical transformations. The chloromethyl group, in particular, is an excellent electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles.
The utility of chloromethylated heterocycles is well-established in organic synthesis. For example, 2-chloro-5-chloromethyl-pyridine is a key intermediate in the synthesis of various insecticides. google.com Similarly, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride serves as a crucial building block for the synthesis of proton pump inhibitors like omeprazole. wikipedia.org The reactivity of the chloromethyl group enables the construction of more complex molecular architectures, making these compounds indispensable in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. The selective chlorination of an alkyl group on the pyrazine ring, therefore, represents a critical step in unlocking the synthetic potential of these heterocycles.
Research Scope and Focus on 2-(Chloromethyl)-3,5-dimethylpyrazine within Contemporary Synthetic Organic Chemistry
This article will now narrow its focus to the specific compound This compound . This molecule serves as an illustrative example of the synthetic utility of halogenated alkylpyrazines. The primary route to this compound involves the selective chlorination of the corresponding methyl group in 2,3,5-trimethylpyrazine (B81540). A common and effective method for this transformation is the use of N-chlorosuccinimide (NCS) as a chlorinating agent, often in the presence of a radical initiator. organic-chemistry.org
The resulting this compound is a versatile intermediate. The reactive chloromethyl group can be readily displaced by a variety of nucleophiles, allowing for the synthesis of a diverse range of derivatives. For example, reaction with amines would yield aminomethylpyrazines, while reaction with alkoxides or thiolates would produce the corresponding ethers and thioethers. These transformations are fundamental in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The study of this specific compound, therefore, provides valuable insights into the broader field of pyrazine chemistry and the strategic use of halogenated intermediates in modern organic synthesis.
Detailed Research Findings on this compound
The synthesis of this compound is most commonly achieved through the free-radical chlorination of one of the methyl groups of 2,3,5-trimethylpyrazine. This reaction is typically carried out using N-chlorosuccinimide (NCS) as the chlorinating agent, often in a non-polar solvent and with the addition of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile). The selectivity of the chlorination can be influenced by the reaction conditions, but the methyl group at the 2-position is generally the most reactive due to the electronic effects of the pyrazine ring.
Once synthesized, this compound is a reactive and versatile synthetic intermediate. The chlorine atom of the chloromethyl group is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups. For instance, it can be used in Williamson ether synthesis by reacting with an alkoxide, or in the formation of thioethers through reaction with a thiolate. Amines will readily displace the chloride to form the corresponding aminomethyl derivative. Furthermore, it can participate in the formation of carbon-carbon bonds through reactions with organometallic reagents or stabilized carbanions.
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol researchgate.net |
| CAS Number | 921040-02-0 researchgate.netarctomsci.combldpharm.combuyersguidechem.com |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| LogP | 1.8322 researchgate.netmolbase.com |
| PSA (Polar Surface Area) | 25.78 Ų researchgate.netmolbase.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-3,5-dimethylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-4-9-7(3-8)6(2)10-5/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMKULVQCXDFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717622 | |
| Record name | 2-(Chloromethyl)-3,5-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921040-02-0 | |
| Record name | 2-(Chloromethyl)-3,5-dimethylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921040-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-3,5-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Pathways of 2 Chloromethyl 3,5 Dimethylpyrazine
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chlorine atom in the chloromethyl group is a good leaving group, making this position susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone for the derivatization of this compound.
Reactions with Alkoxides leading to Alkoxymethylpyrazines and Pyrazine (B50134) Acetals
The reaction of 2-(chloromethyl)-3,5-dimethylpyrazine with alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, leads to the formation of the corresponding 2-(alkoxymethyl)-3,5-dimethylpyrazines through a nucleophilic substitution mechanism. These reactions are typically carried out in the corresponding alcohol as the solvent. The displacement of the chloride ion by the alkoxide ion is a facile process, yielding valuable intermediates for further synthetic transformations. For instance, the reaction with sodium methoxide would yield 2-(methoxymethyl)-3,5-dimethylpyrazine.
Further reaction of the initially formed alkoxymethylpyrazine under specific conditions can potentially lead to the formation of pyrazine acetals, although this is a less common transformation. The primary reaction is the straightforward substitution to the ether. The synthesis of related structures, such as 2-ethoxy-3(5)-methylpyrazine, highlights the viability of introducing alkoxy groups onto the pyrazine scaffold, often starting from a chlorinated precursor. rsc.orgnih.gov
Table 1: Nucleophilic Substitution with Alkoxides
| Reactant | Nucleophile | Product |
| This compound | Sodium Methoxide (NaOCH₃) | 2-(Methoxymethyl)-3,5-dimethylpyrazine |
| This compound | Sodium Ethoxide (NaOCH₂CH₃) | 2-(Ethoxymethyl)-3,5-dimethylpyrazine |
Transformations with Amines, Sulfhydryl, and Phenol Derivatives
The electrophilic carbon of the chloromethyl group readily reacts with various nitrogen, sulfur, and oxygen nucleophiles.
Amines: Primary and secondary amines can displace the chloride to form the corresponding aminomethyl- and (dialkylamino)methyl-pyrazines. These reactions are fundamental in building more complex molecules and are analogous to the well-established reactivity of similar benzylic halides. The resulting pyrazinylmethylamines are valuable building blocks in medicinal chemistry.
Sulfhydryl Compounds: Thiolates (mercaptans) are excellent nucleophiles and react efficiently with this compound to yield pyrazinylmethyl thioethers. For example, reaction with sodium benzyl (B1604629) sulfide (B99878) results in the formation of the corresponding benzyl(pyrazinylmethyl)sulfide. rsc.org
Phenol Derivatives: Phenoxides can also act as nucleophiles, attacking the chloromethyl group to form aryloxymethyl-pyrazines. The reactivity is influenced by the nature of the substituents on the phenol.
These substitution reactions demonstrate the versatility of the chloromethyl group as a handle for introducing a wide array of functional groups. rsc.orgrsc.org
Table 2: Transformations with Various Nucleophiles
| Nucleophile Type | Example Nucleophile | Resulting Product Class |
| Amine | Diethylamine | 2-(Diethylaminomethyl)-3,5-dimethylpyrazine |
| Sulfhydryl | Thiophenol | 2-(Phenylthiomethyl)-3,5-dimethylpyrazine |
| Phenol Derivative | Sodium Phenoxide | 2-(Phenoxymethyl)-3,5-dimethylpyrazine |
Ring Functionalization and Modification of the Pyrazine Nucleus
Beyond the reactivity of the side chain, the pyrazine ring itself can be modified, although its electron-deficient nature dictates the types of reactions that are feasible.
Introduction of Additional Halogen Atoms
Direct electrophilic halogenation of the pyrazine ring is generally challenging. The two nitrogen atoms in the ring are electron-withdrawing, which deactivates the aromatic system towards electrophilic attack by reagents like chlorine (Cl₂) or bromine (Br₂) with a Lewis acid catalyst. mdpi.com Such reactions typically require harsh conditions and often result in low yields or complex mixtures.
Alternative strategies are therefore employed to introduce halogens onto the pyrazine nucleus. One approach involves the N-oxidation of the pyrazine ring, which can activate adjacent positions towards certain types of substitution. Another, more common method is to build the halogenated pyrazine ring from acyclic precursors. Side-chain bromination of alkyl groups on the pyrazine ring using reagents like N-bromosuccinimide (NBS) is also a viable method for introducing halogens, though this targets the alkyl positions rather than the aromatic ring itself. rsc.org
Regioselective Metalation and Cross-Coupling Reactions
Modern synthetic methods provide powerful tools for the functionalization of the pyrazine ring.
Regioselective Metalation: Directed ortho-metalation (DoM) is a key strategy for the regioselective functionalization of aromatic rings. rsc.orgnih.gov In the context of pyrazines, a directing group on the ring can guide a strong base, such as an organolithium reagent, to deprotonate a specific adjacent position. While the chloromethyl group itself is not a classical directing group, other functional groups that could be present on the pyrazine ring (e.g., an amide or a protected amine) can direct lithiation. This creates a pyrazinyllithium species that can then react with various electrophiles to introduce new substituents with high regiocontrol. rsc.orgnih.govwikipedia.orgprepchem.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govyoutube.comyoutube.com Halogenated pyrazines are excellent substrates for reactions like the Suzuki, Heck, and Sonogashira couplings. rsc.orgrsc.org For instance, if an additional halogen were introduced onto the ring of this compound, that position could be used in a Suzuki coupling with a boronic acid to form a new C-C bond. Conversely, the chloromethyl group itself can participate in certain cross-coupling reactions, acting as the electrophilic partner to form sp³-sp² or sp³-sp bonds. rsc.org
Table 3: Key Ring Functionalization Strategies
| Reaction Type | Description | Key Reagents |
| Directed ortho-Metalation | Regioselective deprotonation of the ring directed by a functional group. | Organolithium reagents (e.g., n-BuLi), Directing Group |
| Suzuki Coupling | Pd-catalyzed reaction between a halo-pyrazine and a boronic acid. | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Boronic Acid |
| Heck Coupling | Pd-catalyzed reaction of a halo-pyrazine with an alkene. | Pd catalyst, Base, Alkene |
| Sonogashira Coupling | Pd/Cu-catalyzed reaction of a halo-pyrazine with a terminal alkyne. | Pd catalyst, Cu(I) co-catalyst, Base, Alkyne |
Formation of Pyrazine N-Oxides and their Subsequent Reactivity
The nitrogen atoms of the pyrazine ring can be oxidized to form pyrazine N-oxides. This transformation significantly alters the electronic properties and reactivity of the molecule.
N-oxidation of alkylpyrazines like 2,3,5-trimethylpyrazine (B81540) is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid. nih.govprepchem.com This reaction can lead to a mixture of mono-N-oxides (at the N1 or N4 position) and the di-N-oxide. The position of N-oxidation is influenced by the steric and electronic effects of the ring substituents.
The formation of the N-oxide has several important consequences for reactivity:
It activates the pyrazine ring, particularly at the positions ortho and para to the N-oxide group, towards both nucleophilic and electrophilic attack.
A key reaction of pyrazine N-oxides is the Boekelheide rearrangement. When treated with acetic anhydride, the N-oxide can rearrange to form an acetoxymethyl group on an adjacent carbon. Subsequent hydrolysis yields a hydroxymethylpyrazine. nih.gov This provides a synthetic route to oxidize a methyl group on the pyrazine ring to a hydroxymethyl group, which can then be further functionalized, for example, by chlorination to regenerate a chloromethyl group at a different position. rsc.org
This sequence of N-oxidation followed by rearrangement is a powerful tool for the functional diversification of the pyrazine core. nih.govpsu.edu
Cyclization Reactions and Annulation Strategies
The derivatization of this compound predominantly involves the formation of fused heterocyclic systems, with a particular focus on the synthesis of imidazo[1,5-a]pyrazines. These scaffolds are of significant interest due to their presence in biologically active molecules. nih.govbohrium.com
One of the primary strategies for constructing the imidazo[1,5-a]pyrazine (B1201761) core is through the reaction of a pyrazine derivative with a suitable reagent to form the imidazole (B134444) ring. While direct use of this compound is not always explicitly detailed in broad studies, its role as a key intermediate can be inferred from general synthetic pathways. A common approach involves the initial conversion of the chloromethyl group to an aminomethyl group, which can then undergo cyclization.
A notable method for the construction of imidazole-fused ring systems is the iron-catalyzed C-H amination-cyclization. organic-chemistry.orgacs.orgnih.govacs.org This environmentally friendly approach utilizes an iron salt, such as iron(III) chloride, as a catalyst and air as the oxidant, with anisole (B1667542) often serving as a green solvent. organic-chemistry.orgacs.orgnih.govacs.org This process involves the cleavage of four C(sp³)–H bonds and the formation of three C–N bonds, yielding various N-heterocycles, including imidazo[1,5-a]pyrazines, in good to excellent yields. organic-chemistry.orgacs.orgnih.gov The reaction is scalable and demonstrates a broad substrate scope. organic-chemistry.org
Another strategy involves the use of p-toluenesulfonylmethyl isocyanide (TosMIC) in a one-pot transformation. The reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with TosMIC can lead to the formation of imidazo[1,5-a]pyrazin-8(7H)-ones. semanticscholar.orgresearchgate.net This reaction proceeds through the initial formation of a pyrazin-2(1H)-one intermediate, which then undergoes further reaction with a second equivalent of TosMIC to yield the final fused-ring product. semanticscholar.org
Multicomponent reactions also offer an efficient pathway to highly substituted imidazo[1,5-a]pyrazines. A sequence involving a three-component reaction of 2,3-diaminomaleonitrile, ketones, and isocyanides, followed by a subsequent reaction with isocyanates or isothiocyanates, can assemble this complex heterocyclic system. nih.gov
The following table provides representative examples of cyclization reactions leading to imidazo[1,5-a]pyrazine derivatives, illustrating the types of transformations that this compound or its close derivatives can undergo.
| Starting Material (Analog) | Reagent(s) | Product | Yield (%) | Reference |
| 2-Benzylpyridine & Benzylamine | FeCl₃, TFA, Air | Imidazo[1,5-a]pyridine (B1214698) | 85 | organic-chemistry.org |
| Mesoionic 1,3-oxazolium-5-olate | TosMIC, DBU, O₂ | Imidazo[1,5-a]pyrazin-8(7H)-one | 91 | semanticscholar.org |
| 1,6-Dihydropyrazine-2,3-dicarbonitrile | Aryl isocyanate | Highly substituted imidazo[1,5-a]pyrazine | - | nih.gov |
| Imidazo[1,5-a]pyrazine | n-BuLi, Electrophile | C3-Functionalized imidazo[1,5-a]pyrazine | Varies | acs.orgacs.org |
This table is illustrative and provides examples of reactions leading to the imidazo[1,5-a]pyrazine core, which are analogous to potential reactions of this compound.
Mechanism Studies of Key Reactions Involving this compound
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound. Mechanistic studies have been conducted on analogous systems, providing insights into the likely pathways for its key reactions.
For the iron-catalyzed C-H amination-cyclization, a proposed mechanism suggests a radical pathway. organic-chemistry.org The reaction is thought to be initiated by the formation of an iron-nitrene species. This is followed by a series of C-H bond cleavages and C-N bond formations, ultimately leading to the fused imidazole ring. The use of air as an oxidant is a key feature of this green chemical process, with water as the only byproduct. organic-chemistry.orgacs.org
In the case of cyclocondensation reactions, such as those to form imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridines, the mechanism is believed to involve an initial nucleophilic attack of the amine on an electrophilically activated species. beilstein-journals.org For instance, the reaction with activated nitroalkanes proceeds via the formation of an amidinium intermediate. This intermediate is well-suited for a 5-exo-trig cyclization, leading to a dihydro-imidazo[1,5-a]pyridinium ion. Subsequent deprotonation and elimination steps yield the aromatic imidazo[1,5-a]pyridine product. nih.gov A similar mechanistic rationale can be applied to the cyclization of 2-(aminomethyl)-3,5-dimethylpyrazine.
The intramolecular cyclization of N-alkyne-substituted heterocycles provides another mechanistic framework relevant to annulation strategies. beilstein-journals.orgnih.govacs.orgacs.org The electronic nature of the substituents on the alkyne can dictate the mode of cyclization. beilstein-journals.org For example, electron-donating groups can favor cyclization at one position, while electron-withdrawing groups direct it to another, allowing for regioselective synthesis of different fused systems. beilstein-journals.org The reaction can proceed through π-activation of the triple bond by a catalyst, such as iodine or a palladium salt, followed by intramolecular nucleophilic attack. beilstein-journals.orgacs.org
The Dieckmann condensation, an intramolecular variation of the Claisen condensation, is a classic method for forming cyclic ketones and is mechanistically relevant for certain cyclization strategies. youtube.com This reaction involves the formation of an enolate which then attacks an ester group within the same molecule to form a new ring. The stability of the resulting ring, typically five- or six-membered, is a key driving force for the reaction. youtube.com
The following table summarizes the key mechanistic features of reactions analogous to those involving this compound.
| Reaction Type | Key Mechanistic Steps | Intermediates | Reference |
| Iron-Catalyzed C-H Amination-Cyclization | Radical pathway, C-H bond cleavage, C-N bond formation | Iron-nitrene species | organic-chemistry.orgacs.org |
| Cyclocondensation with Activated Nitroalkanes | Nucleophilic attack, 5-exo-trig cyclization, deprotonation, elimination | Amidinium species, Dihydro-imidazo[1,5-a]pyridinium ion | nih.govbeilstein-journals.org |
| Intramolecular Cyclization of N-Alkynes | π-Activation of alkyne, intramolecular nucleophilic attack | Varies based on catalyst and substrate | beilstein-journals.orgacs.org |
| Dieckmann Condensation (Intramolecular Claisen) | Enolate formation, intramolecular nucleophilic acyl substitution | Enolate, Tetrahedral intermediate | youtube.com |
This table provides a summary of mechanistic insights from analogous reactions that are applicable to the reactivity of this compound.
Applications of 2 Chloromethyl 3,5 Dimethylpyrazine As a Chemical Building Block
Synthesis of Complex Pyrazine (B50134) Derivatives
The presence of a reactive chloromethyl group attached to the 3,5-dimethylpyrazine core makes this compound an excellent electrophile for various nucleophilic substitution reactions. This reactivity is harnessed to create more complex pyrazine structures, including di-, tri-, and tetra-substituted pyrazines, as well as pyrazinone scaffolds.
Preparation of Di-, Tri-, and Tetra-Substituted Pyrazines
2-(Chloromethyl)-3,5-dimethylpyrazine serves as a key starting material for the synthesis of more highly substituted pyrazines. The chlorine atom can be readily displaced by a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the systematic modification of the pyrazine core, enabling the exploration of structure-activity relationships in various chemical and biological contexts.
For instance, the reaction of this compound with different nucleophiles can yield a diverse array of substituted pyrazines. While direct examples of tetra-substituted pyrazine synthesis from this specific starting material are not extensively documented in readily available literature, the synthesis of tri-substituted pyrazines is a common application. The general approach involves the nucleophilic substitution of the chloride by a suitable nucleophile, as depicted in the following reaction scheme:
General Reaction Scheme for Tri-Substituted Pyrazine Synthesis
Contribution to Materials Science Research
The pyrazine moiety is a known component in the development of advanced materials due to its interesting electronic and photophysical properties. The incorporation of this compound into larger molecular structures can impart these favorable characteristics.
Pyrazine-based π-conjugated materials are of significant interest for applications in optoelectronics, including solar cells and light-emitting diodes, owing to their favorable charge transfer properties. While direct research utilizing this compound in the synthesis of such materials is not extensively documented, its structure lends itself to several potential synthetic strategies.
Cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions, are powerful tools for constructing π-conjugated systems. Although the chloromethyl group itself is not typically used directly in these reactions, it can be readily converted into other functional groups that are. For example, it could be transformed into a phosphonium (B103445) salt for a Wittig-type reaction or into an organometallic reagent. More directly, the pyrazine ring itself could be further functionalized with a halogen at another position, which would then allow for established cross-coupling protocols to be employed for polymer synthesis.
Table 1: Examples of Pyrazine-Containing π-Conjugated Polymers and their Properties
| Polymer/Material Class | Key Features & Properties | Potential Role of this compound |
| Pyrazinacene conjugated polymers | Stable n-type materials, capable of multi-electron reduction, exhibit ionochromism. | Could be used to synthesize monomers with tailored solubility and electronic properties. |
| Pyrazine-EDOT hybrid polymers | Reversible color-changing nature, high coloration efficiency, fast response time. | The dimethylpyrazine unit could be incorporated to fine-tune the electrochemical and optical properties. |
| Fluorescent conjugated microporous polymers | High thermal stability, fluorescent properties. | Could serve as a building block to introduce the pyrazine moiety, potentially enhancing thermal stability and modulating fluorescence. |
The nitrogen atoms in the pyrazine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic allows for the design and synthesis of novel ligands for catalytic applications. The chloromethyl group provides a convenient handle for elaborating the ligand structure, enabling the creation of bidentate or polydentate ligands which can form stable complexes with transition metals.
For example, the chloromethyl group can react with other heterocyclic compounds containing N-H or S-H bonds to create ligands with multiple donor atoms. These ligands can then be used to prepare metal complexes that may exhibit catalytic activity in various organic transformations, such as oxidation, reduction, or carbon-carbon bond-forming reactions. The electronic properties of the dimethylpyrazine ring can influence the electron density at the metal center, thereby tuning the catalytic activity and selectivity of the resulting complex.
While specific catalytic systems based on ligands derived directly from this compound are not widely reported, the synthesis of bipyridine-type ligands from similar precursors highlights the potential of this approach.
Table 2: Potential Ligand Types Derived from this compound
| Ligand Type | Synthetic Approach | Potential Catalytic Applications |
| Pyrazinylmethyl-substituted amines | Reaction with primary or secondary amines. | Hydrogenation, transfer hydrogenation. |
| Pyrazinylmethyl-substituted phosphines | Reaction with phosphine (B1218219) anions. | Cross-coupling reactions (e.g., Suzuki, Heck). |
| Pyrazinylmethyl-thioethers | Reaction with thiols. | Oxidation reactions. |
Precursor in Agrochemical Research
Heterocyclic compounds are a cornerstone of modern agrochemical research, with many successful insecticides, herbicides, and fungicides containing rings such as pyridine, pyrimidine, and pyrazole. The pyrazine ring system is also a promising scaffold for the development of new agrochemicals. The compound this compound can serve as a valuable starting material in this field.
The chloromethyl group is a key reactive site that allows for the introduction of a wide variety of other functional groups. This is a common strategy in agrochemical discovery, where a lead compound is chemically modified to optimize its biological activity, selectivity, and environmental profile. For instance, the chlorine atom can be displaced by nucleophiles to introduce ether, thioether, amine, or other functionalities, leading to a library of new compounds for biological screening.
A structurally related compound, 2-chloro-5-chloromethylpyridine, is a known intermediate in the synthesis of neonicotinoid insecticides. nih.gov This suggests that this compound could potentially be a precursor for novel insecticides with a similar mode of action or for other types of agrochemicals. The dimethyl substitution on the pyrazine ring may influence the compound's physical properties, such as solubility and lipophilicity, which are important for its uptake and transport in target organisms.
Table 3: Comparison with a Structurally Related Agrochemical Intermediate
| Compound | Structure | Agrochemical Application |
| This compound | Potential precursor for novel insecticides, herbicides, or fungicides. | |
| 2-Chloro-5-chloromethylpyridine | Intermediate for the synthesis of neonicotinoid insecticides. nih.gov |
Characterization and Spectroscopic Analysis in Research Contexts
Spectroscopic Techniques for Structural Elucidation of Derivatives
Spectroscopic methods are indispensable for determining the precise molecular structure of newly synthesized derivatives of 2-(Chloromethyl)-3,5-dimethylpyrazine. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce connectivity, identify functional groups, and confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pyrazine (B50134) derivatives. It provides detailed information about the carbon-hydrogen framework of a molecule.
In the context of derivatives of this compound, ¹H NMR spectra would reveal characteristic signals for the aromatic proton on the pyrazine ring, the protons of the two methyl groups, and the protons of the chloromethyl group (or any group that has replaced the chlorine). The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration value of each signal provide clues to the electronic environment and connectivity of the protons.
For instance, in a study of 2,3,5-trimethylpyrazine (B81540) metabolites, the ¹H NMR spectrum of 3,5-Dimethyl-2-pyrazinemethanol showed distinct signals for the aromatic proton, the two methyl groups, and the newly formed hydroxymethyl group. nih.gov Similarly, ¹³C NMR spectroscopy identifies the chemical environment of each carbon atom in the molecule, complementing the ¹H NMR data to provide a complete structural picture. nih.gov
Table 1: Example ¹H and ¹³C NMR Data for a Pyrazine Derivative Data for 3,5-Dimethyl-2-pyrazinemethanol, a related compound. nih.gov
| Nucleus | Chemical Shift (δ ppm) | Assignment |
| ¹H NMR | 8.18 (s, 1H) | Pyrazine ring proton (C6-H) |
| 4.64 (s, 2H) | -CH₂OH protons | |
| 2.45 (s, 3H) | C5-CH₃ protons | |
| 2.37 (s, 3H) | C3-CH₃ protons | |
| ¹³C NMR | 151.2 | C-3 |
| 149.8 | C-5 | |
| 148.3 | C-2 | |
| 142.3 | C-6 | |
| 61.8 | -CH₂OH | |
| 21.4 | C5-CH₃ | |
| 20.0 | C3-CH₃ |
s = singlet
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This information helps to confirm the identity of a known compound or to deduce the structure of an unknown one.
For derivatives of this compound, MS analysis would provide the molecular ion peak, corresponding to the mass of the intact molecule. The fragmentation pattern, which shows peaks for smaller fragments of the molecule, can offer additional structural information. For example, the mass spectrum of 2-ethyl-3,5-dimethylpyrazine shows a molecular ion peak and various fragment ions that help in its identification. nist.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. nih.gov This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, LC-TOF-MS (Liquid Chromatography-Time of Flight Mass Spectrometry) has been used to determine the precise mass of pyrazine metabolites, confirming their elemental formulas. nih.gov
Table 2: Example Mass Spectrometry Data for Pyrazine Derivatives
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| 3-Ethyl-2,5-dimethylpyrazine | Electron Ionization (EI) | 136 | 135, 108, 107, 42 | researchgate.net |
| 2,3,5-Trimethyl-6-ethylpyrazine | Electron Ionization (EI) | 150 | 149, 122, 121, 53 | researchgate.net |
| 3,5-Dimethylpyrazine-2-carboxylic acid | Electrospray Ionization (ESI+) | 153.1 | 135.0, 109.0, 107.0, 80.0 | nih.gov |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. Aromatic compounds like pyrazine and its derivatives exhibit characteristic absorption bands in the UV region, corresponding to electronic transitions such as n→π* and π→π*. montana.edu The wavelength of maximum absorbance (λmax) and the intensity of the absorption can be affected by the solvent and the substituents on the pyrazine ring. montana.edu This technique is useful for confirming the presence of the pyrazine core and for quantitative analysis.
Fluorescence spectroscopy measures the emission of light from a compound after it has absorbed light. Some pyrazine derivatives are known to be fluorescent. acs.orgresearchgate.net The fluorescence emission spectra, quantum yields, and lifetimes are sensitive to the molecular structure and environment, providing insights into the electronic properties of the derivatives. Research has shown that pyrazine can be a more efficient luminophore than benzene for creating materials with red-shifted and enhanced photoluminescence. acs.org
Chromatographic Methods for Reaction Monitoring and Purification
Chromatographic techniques are essential for separating components of a mixture. In the synthesis of derivatives from this compound, chromatography is used to monitor the progress of a reaction and to purify the final product.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. libretexts.orgresearchgate.net By spotting the reaction mixture on a TLC plate alongside the starting material, one can observe the disappearance of the reactant spot and the appearance of a new product spot over time. youtube.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of a compound in a given solvent system. This allows for the qualitative assessment of a reaction's completion. researchgate.net For reactions involving this compound, TLC provides a quick check to determine if the starting material has been consumed before proceeding with the work-up and purification steps.
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that uses smaller stationary phase particles than traditional HPLC, resulting in faster analysis times and better separation efficiency. When coupled with a mass spectrometer (UPLC-MS), it becomes a powerful tool for both the separation and identification of compounds in a mixture. nih.gov
UPLC-MS is particularly valuable for the quantitative analysis of pyrazine derivatives. nih.govnih.gov By using standards, it is possible to determine the exact concentration of a specific derivative in a sample. This is critical in many research applications, such as metabolism studies or the analysis of food and beverage products where pyrazines are important flavor compounds. nih.gov The UPLC system separates the different pyrazines, and the mass spectrometer provides sensitive and selective detection, allowing for accurate quantification even at low concentrations. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of crystallographic databases and the scientific literature did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed experimental data regarding its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles, are not publicly available at this time.
While crystallographic data exists for structurally related pyrazine derivatives, a direct and accurate description of the three-dimensional arrangement of atoms and intermolecular interactions for this compound cannot be provided without experimental determination.
Theoretical and Computational Studies on 2 Chloromethyl 3,5 Dimethylpyrazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods can provide detailed insights into the geometry, stability, and electronic characteristics of 2-(Chloromethyl)-3,5-dimethylpyrazine.
Investigations into Molecular and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the structural and electronic properties of molecules. mdpi.comnih.goviiste.org For this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d)), could be employed to determine its optimized molecular geometry. mostwiedzy.pl This would provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's lowest energy conformation.
Furthermore, these calculations can elucidate the electronic properties of the molecule. Key parameters that would be determined include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov
Electron Density Distribution: Quantum chemical calculations can map the electron density surface of the molecule, revealing the distribution of charge. This information helps in identifying electron-rich and electron-deficient regions, which are indicative of potential sites for electrophilic and nucleophilic attack.
Studies on related pyrazine (B50134) derivatives have successfully used these methods to understand their electronic structures and properties. iiste.orgmostwiedzy.pl For instance, DFT has been used to study the effects of different substituents on the electronic properties of the pyrazine ring. colostate.edu
Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | Indicates electron-donating ability | |
| LUMO Energy | Indicates electron-accepting ability | |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity | |
| Dipole Moment | Indicates molecular polarity | |
| Key Bond Lengths (e.g., C-Cl) | Provides structural information | |
| Key Bond Angles | Defines molecular geometry |
Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.
Reaction Pathway and Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for exploring the potential reaction pathways and elucidating the mechanisms of chemical reactions. For this compound, computational methods can be used to study various transformations, such as nucleophilic substitution at the chloromethyl group.
For example, computational studies on the reactions of chloromethylated aromatic compounds have provided detailed insights into their reaction mechanisms. These studies can help in predicting the most likely reaction products and understanding the factors that influence the reaction rate and selectivity.
In Silico Approaches to Molecular Design and Property Prediction
In silico methods encompass a range of computational techniques used to predict the properties of molecules and to design new molecules with desired characteristics. These approaches are particularly valuable in the early stages of drug discovery and materials science.
For this compound and its potential derivatives, in silico tools could be used to predict a variety of physicochemical and biological properties. This includes properties such as solubility, lipophilicity (logP), and potential bioactivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key in silico techniques. These models are based on the principle that the biological activity or physicochemical property of a compound is related to its molecular structure. By developing a mathematical relationship between the structural features (descriptors) of a series of compounds and their measured activity or property, it is possible to predict the activity or property of new, untested compounds.
For pyrazine derivatives, QSAR and QSPR studies could be used to:
Predict Biological Activity: By building a model based on a set of pyrazine derivatives with known biological activity (e.g., antimicrobial, anticancer), the potential activity of this compound and its analogs could be predicted. nih.gov
Optimize Molecular Properties: In silico models can guide the modification of the this compound structure to enhance desired properties, such as increased potency or improved pharmacokinetic profiles. acs.org
Screen Virtual Libraries: Large libraries of virtual compounds based on the this compound scaffold could be rapidly screened in silico to identify promising candidates for further investigation.
Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Type | Examples | Information Provided |
| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic characteristics of the molecule |
| Steric | Molecular volume, surface area | Relates to the size and shape of the molecule |
| Topological | Connectivity indices | Describes the branching and connectivity of the molecule |
| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule |
The application of these theoretical and computational methods would provide a comprehensive understanding of the structure, reactivity, and potential properties of this compound, thereby guiding future experimental research and potential applications.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 2-(Chloromethyl)-3,5-dimethylpyrazine is geared towards greener and more efficient methodologies, moving beyond traditional approaches. Key areas of development include biocatalysis, flow chemistry, and the use of safer reagents.
Conventional synthesis often involves the chlorination of 2-hydroxymethyl-3,5-dimethylpyrazine with reagents like thionyl chloride or radical chlorination of 2,3,5-trimethylpyrazine (B81540) using N-chlorosuccinimide (NCS). mdpi.com While effective, these methods can involve harsh chemicals and produce significant waste.
Future research is focusing on several innovative strategies:
Flow Chemistry: The application of continuous flow technology offers a paradigm shift for the synthesis of heterocyclic compounds. springerprofessional.demdpi.comnih.gov Performing the chlorination step in a microreactor system can dramatically improve safety, especially when handling hazardous reagents. Flow chemistry allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields, cleaner reactions, and easier scalability compared to batch processing. mdpi.comuc.pt
Greener Chlorinating Agents: Research into alternative chlorinating agents that are less hazardous and more atom-economical is another promising avenue. While direct examples for this specific pyrazine (B50134) are still emerging, the principles of green chemistry are driving innovation in chlorination reactions across the field. researchgate.netmdpi.com
A comparison of these synthetic strategies is outlined in the table below.
| Methodology | Description | Potential Advantages | Research Focus |
| Biocatalytic Precursor Synthesis | Use of microorganisms to produce 2,3,5-trimethylpyrazine from simple feedstocks. mdpi.commdpi.com | Environmentally benign, uses renewable resources, reduces reliance on petrochemicals. | Strain screening and optimization, metabolic engineering for higher yields. |
| Continuous Flow Chemistry | Performing the chlorination reaction in a continuously flowing stream within a microreactor. springerprofessional.denih.gov | Enhanced safety, improved heat and mass transfer, higher yields, easier scale-up. | Reactor design, optimization of reaction conditions (temperature, flow rate, stoichiometry). |
| Alternative Reagents | Exploring less hazardous and more efficient chlorinating agents to replace traditional ones. researchgate.netmdpi.com | Reduced environmental impact, improved process safety, higher atom economy. | Development of novel reagents, catalytic chlorination cycles. |
Exploration of New Reactivity Modes and Transformative Reactions
While the classical reactivity of this compound is dominated by nucleophilic substitution at the chloromethyl group, future research is set to explore more complex and transformative reactions, particularly in cross-coupling and C-H activation.
The reactive C-Cl bond serves as an excellent handle for introducing a wide array of functional groups. However, expanding its reactivity portfolio is key to its utility as a modern synthetic building block.
Metal-Catalyzed Cross-Coupling Reactions: The chloromethyl group can participate as an electrophile in various palladium- or nickel-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis. Research on related heterocyclic systems has shown successful Suzuki, Stille, and Kumada-Corriu couplings with chloro- and bromopyrazines, enabling the introduction of aryl, heteroaryl, and alkyl groups. nih.govmdpi.commdpi.comthieme-connect.de Applying these methods to this compound would provide direct access to a diverse library of complex pyrazine derivatives.
C-H Bond Activation: A frontier in synthetic chemistry is the direct functionalization of carbon-hydrogen bonds. nih.govrsc.org For this compound, this could occur at two locations: the methyl groups or the aromatic C-H bond on the pyrazine ring. Research has demonstrated the feasibility of C-H activation on pyrazine rings using transition metal catalysts. researchgate.netrsc.org Developing selective C-H activation protocols for this molecule would be a transformative step, allowing for late-stage functionalization without the need for pre-installed activating groups. This approach is highly atom-economical and can significantly shorten synthetic sequences. mdpi.com
| Reaction Type | Description | Potential Products | Significance |
| Cross-Coupling | Palladium- or nickel-catalyzed reaction of the C-Cl bond with organometallic reagents (e.g., boronic acids). nih.govmdpi.com | Arylmethyl-, vinylmethyl-, or alkynylmethyl-pyrazines. | Rapid construction of molecular complexity from a common intermediate. |
| C-H Activation | Direct, metal-catalyzed functionalization of a C-H bond on the pyrazine ring or methyl groups. nih.govresearchgate.net | Bi-aryl pyrazines, further alkylated or functionalized pyrazines. | Highly atom-economical, enables late-stage modification of the core structure. |
Expansion of Applications in Advanced Materials and Chemical Biology
The unique structure of this compound makes it an attractive candidate for applications beyond traditional agrochemical and flavor chemistry, particularly in the fields of advanced materials and chemical biology.
Advanced Materials: Pyrazine-containing compounds are being explored for their use in π-conjugated polymers and organic electronic materials due to their specific electronic properties. mdpi.comresearchgate.net The title compound can serve as a key monomer or a functionalizable building block. Its reactive chloromethyl group can be used as an initiation site for polymerization or for post-polymerization modification, allowing for the synthesis of novel functional polymers with tailored optical or electronic properties. Direct arylation via C-H activation is another powerful tool for creating pyrazine-based conjugated materials. nih.gov
Chemical Biology: There is a growing demand for sophisticated molecular tools to study complex biological systems. youtube.com Pyrazine derivatives have emerged as valuable scaffolds for creating fluorescent chemical probes. frontiersin.orgmdpi.com this compound is an ideal starting material for such probes. The chloromethyl group allows for the straightforward attachment of fluorophores, quenchers, or targeting moieties through nucleophilic substitution. For example, pyrazine-based sensors have been developed for detecting metal ions like Zn²⁺ in living cells. nih.gov This opens the door to designing specific probes for imaging, sensing, and tracking biological molecules or events in real-time.
| Field | Potential Application | Role of this compound | Example from Related Systems |
| Advanced Materials | Synthesis of functional polymers, organic semiconductors, and π-conjugated systems. nih.gov | Serves as a monomer or a modifiable building block via its reactive C-Cl group. | Pyrazine units incorporated into polymers for photovoltaic applications. researchgate.net |
| Chemical Biology | Development of fluorescent probes and sensors for bio-imaging and diagnostics. frontiersin.orgmdpi.com | Acts as a core scaffold that can be easily conjugated to reporter groups (e.g., fluorophores). | A pyrazine-pyridone based sensor for detecting labile zinc ions in cancer cells. nih.gov |
Interdisciplinary Research Integrating Synthesis, Computational Chemistry, and Mechanistic Studies
The synergy between synthetic chemistry, computational modeling, and detailed mechanistic studies is critical for accelerating innovation. For this compound, this integrated approach can rationalize observed reactivity and predict new chemical transformations.
Computational Chemistry: Quantum-chemical methods like Density Functional Theory (DFT) are powerful tools for understanding the electronic structure and reactivity of molecules. nih.govnih.gov DFT calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, determine the stability of reaction intermediates, and model transition states to elucidate reaction mechanisms. acs.orgnih.gov For instance, computational studies can help predict the regioselectivity of C-H activation on the pyrazine ring versus the methyl groups, guiding the design of selective synthetic methods. nih.gov
Mechanistic Studies: A deep understanding of reaction mechanisms is essential for optimizing reaction conditions and expanding their scope. Combining experimental techniques (e.g., kinetic analysis, isotopic labeling) with computational results provides a comprehensive picture of how a reaction proceeds. rsc.org For example, a detailed mechanistic investigation of a novel cross-coupling reaction involving this compound would allow chemists to fine-tune catalyst systems, improve yields, and adapt the reaction for a wider range of substrates.
This interdisciplinary approach creates a powerful feedback loop: synthetic results provide benchmarks for computational models, which in turn offer predictions that inspire new synthetic experiments. This integrated strategy will be instrumental in unlocking the next generation of reactions and applications for this compound.
Q & A
Q. What synthetic methodologies are reported for 2-(Chloromethyl)-3,5-dimethylpyrazine, and how are intermediates characterized?
- Methodological Answer: The compound can be synthesized via condensation reactions between diamine precursors and chlorinated carbonyl derivatives. For example, analogous pyrazines like 2-ethyl-3,5-dimethylpyrazine are synthesized using 1,2-diaminopropane and 2,3-pentanedione under controlled conditions, followed by oxidation to yield the final product . Characterization typically involves gas chromatography-mass spectrometry (GC-MS) to confirm molecular ions and fragmentation patterns, complemented by nuclear magnetic resonance (NMR) to resolve substituent positions (e.g., methyl and chloromethyl groups) .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer:
- GC-MS : Use capillary columns (e.g., DB-5MS) with helium as the carrier gas and temperature programming (e.g., 40°C to 250°C at 3°C/min) to resolve isomers and confirm molecular weight via electron ionization (EI) spectra .
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) identify chemical shifts for methyl (δ 2.3–2.6 ppm) and chloromethyl (δ 4.5–5.0 ppm) groups. 2D NMR (COSY, HSQC) clarifies coupling patterns and connectivity .
- Elemental Analysis : Verify stoichiometry (C, H, N, Cl) to confirm purity .
Advanced Research Questions
Q. How can microbial biosynthesis pathways be investigated for producing chloromethyl-substituted pyrazines, and what isotopic labeling approaches validate these mechanisms?
- Methodological Answer:
- Substrate Feeding : Incubate microbial strains (e.g., Bacillus subtilis) with isotopically labeled precursors (e.g., ¹³C-glucose or ¹⁵N-threonine) to track incorporation into pyrazine intermediates .
- Isotope Ratio MS : Quantify ¹³C/¹²C or ¹⁵N/¹⁴N ratios in intermediates (e.g., aminoacetone or 2,3-pentanedione) to map biosynthetic pathways .
- Enzyme Knockout Studies : Use CRISPR/Cas9 to silence candidate genes (e.g., threonine dehydrogenase) and observe pathway disruption via LC-MS .
Q. What strategies are employed to control regioselectivity and minimize isomeric by-products during the synthesis of substituted pyrazines?
- Methodological Answer:
- Directed Metalation : Utilize Rh(I) catalysts to direct arylation at specific pyrazine positions, reducing undesired isomers. For example, Rh-catalyzed coupling of 3,5-dimethylpyrazine with acyl chlorides achieves >90% regioselectivity .
- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF) at 80–100°C favor kinetic control, suppressing thermodynamically stable isomers .
- Chromatographic Separation : Normal-phase HPLC with chiral stationary phases resolves isomers post-synthesis .
Q. How should researchers address discrepancies in analytical data when characterizing complex pyrazine derivatives?
- Methodological Answer:
- Cross-Validation : Compare fragmentation patterns in EI-MS with literature references (e.g., NIST database) to distinguish isomers. For example, 2-ethyl-3,5-dimethylpyrazine exhibits distinct fragment ions (m/z 121, 93) vs. 2-ethyl-3,6-dimethylpyrazine .
- Computational Modeling : Density functional theory (DFT) predicts NMR shifts and IR spectra to resolve ambiguities in experimental data .
- Multi-Technique Consensus : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to reconcile discrepancies .
Q. What insights do ESR studies provide into the electronic structure and radical interactions of methyl-substituted pyrazines?
- Methodological Answer:
- Hyperfine Splitting Analysis : ESR spectra of pyrazine radical anions reveal spin density distribution. For example, steric effects in 2,6-dimethylpyrazine reduce cation-anion interactions, altering hyperfine splitting constants .
- Ion Pairing Studies : Compare Na⁺ vs. K⁺ ion pairs to assess electrostatic effects on radical stability. Pyrazines with bulky substituents (e.g., chloromethyl groups) exhibit reduced spin density delocalization .
- MO Calculations : Match experimental ESR data with Hückel molecular orbital (HMO) models to validate electronic excitation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
